molecular formula C16H17Cl2NO2 B1437583 N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline CAS No. 1040693-56-8

N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline

Cat. No. B1437583
M. Wt: 326.2 g/mol
InChI Key: HKBCVGJQYGKLQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline (DCMEA) is an aniline derivative that has been studied for its potential applications in various scientific research fields. DCMEA has been used for its ability to interact with other molecules, as well as its potential to serve as a platform for further modifications. DCMEA is a member of the aniline family, which is composed of compounds containing an amine group and a phenyl group. DCMEA has been studied for its potential applications in various scientific research fields, such as drug design, material sciences, and nanotechnology.

Scientific Research Applications

Liquid Crystalline Properties

Research on derivatives of N-(benzylidene)aniline, closely related to N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline, shows applications in the study of liquid crystals. Specifically, derivatives bearing various substituents have been synthesized to explore their liquid crystalline properties, including phase behaviors and molecular orientations. These studies contribute to understanding the fundamental aspects of mesogens and their potential applications in liquid crystal displays and other technologies (Miyajima et al., 1995).

Dendrimer Synthesis

Another application area is in the synthesis of dendrimers. The use of aniline derivatives in creating novel dendritic structures has been explored, highlighting their potential in self-assembly and the formation of nano-aggregates. Such materials are of interest for their unique physical properties and applications in nanotechnology and material science (Morar et al., 2018).

Antioxidant Activities

Research has also been conducted on substituted N-(methoxysalicylidene) anilines, including studies on their antioxidant activities. This research area is crucial for developing new antioxidants that can mitigate oxidative stress, with implications for health, pharmaceuticals, and materials preservation (Demehin, A. I., 2021).

Electrochromic Materials

The synthesis and characterization of materials incorporating aniline units for electrochromic applications represent another significant area of research. Such studies focus on developing materials that exhibit reversible color changes under electric field application, useful in smart windows, displays, and low-energy consumption devices (Li et al., 2017).

Antimicrobial Activity

Additionally, novel quinazolinone derivatives synthesized from aniline derivatives have been tested for antimicrobial activity. This line of research is vital for discovering new antibiotics and antimicrobial agents to combat resistant strains of bacteria and fungi (Habib et al., 2013).

properties

IUPAC Name

N-[(3,5-dichlorophenyl)methyl]-4-(2-methoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO2/c1-20-6-7-21-16-4-2-15(3-5-16)19-11-12-8-13(17)10-14(18)9-12/h2-5,8-10,19H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBCVGJQYGKLQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)NCC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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